2-Fluoro-3,4-dihydroxybenzoyl chloride
Description
2-Fluoro-3,4-dihydroxybenzoyl chloride is a fluorinated aromatic acyl chloride characterized by a benzoyl chloride core substituted with hydroxyl groups at the 3- and 4-positions and a fluorine atom at the 2-position. This compound is highly reactive due to the electron-withdrawing effects of the fluorine and acyl chloride groups, making it a valuable intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals. Its structure combines electrophilic aromatic substitution sensitivity with the nucleophilic reactivity of the acyl chloride moiety, enabling diverse derivatization pathways.
Properties
CAS No. |
119735-25-0 |
|---|---|
Molecular Formula |
C7H4ClFO3 |
Molecular Weight |
190.554 |
IUPAC Name |
2-fluoro-3,4-dihydroxybenzoyl chloride |
InChI |
InChI=1S/C7H4ClFO3/c8-7(12)3-1-2-4(10)6(11)5(3)9/h1-2,10-11H |
InChI Key |
LEBAKEKMSBVGPQ-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1C(=O)Cl)F)O)O |
Synonyms |
Benzoyl chloride, 2-fluoro-3,4-dihydroxy- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Differences
The following table highlights key structural and functional distinctions between 2-fluoro-3,4-dihydroxybenzoyl chloride and two related compounds: caffeic acid (3,4-dihydroxybenzeneacrylic acid) and 2-fluoro-3,4-dimethoxyphenylacetonitrile .
*Predicted based on analogous benzoyl chlorides.
Research Findings and Challenges
- Stability Issues : The dihydroxybenzoyl chloride’s hydroxyl groups make it prone to oxidation and hydrolysis, necessitating anhydrous storage. Methoxy-protected analogs (e.g., ) avoid this but require deprotection steps.
- Biological Activity : Fluorine in caffeic acid derivatives enhances membrane permeability and metabolic stability, a trait exploited in drug design . However, the acyl chloride’s reactivity limits direct biological use, requiring conversion to stable derivatives.
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